![molecular formula C17H16N4O4 B2443071 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1209461-50-6](/img/structure/B2443071.png)
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyridazine rings, and the introduction of the carboxamide group. Isoxazoles can be synthesized using several methods, including the 1,3-dipolar cycloaddition of nitrile oxides and alkynes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyridazine rings would give the molecule a rigid, planar structure. The methoxyphenyl group would add some steric bulk to the molecule, which could affect its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The isoxazole ring is relatively stable, but can undergo reactions at the nitrogen atom or the adjacent carbon atoms. The pyridazine ring is also stable, but can undergo electrophilic substitution reactions. The carboxamide group can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- This compound is synthesized by various chemical reactions and used in the study of cytotoxicity. For instance, a study by Hassan et al. (2014) involved the synthesis of similar compounds and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Studies
- It is used in biological studies, particularly in exploring antimicrobial and antifungal activities. A study by Othman and Hussein (2020) demonstrated that derivatives of this compound displayed significant antimicrobial activity (Othman & Hussein, 2020).
Medicinal Chemistry
- In the field of medicinal chemistry, the compound is explored for its potential antidiabetic and anticancer properties. For example, Lalpara et al. (2021) investigated similar compounds for their in vitro antidiabetic activity (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiviral Research
- Compounds structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are researched for their potential anti-influenza virus activity. A study by Hebishy et al. (2020) synthesized similar compounds and tested their in vitro effectiveness against the influenza A virus (Hebishy, Salama, & Elgemeie, 2020).
Pharmacokinetics
- Research on compounds like N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide also focuses on their pharmacokinetic properties. Stevens et al. (1987) conducted pharmacokinetic experiments in mice to understand the drug's behavior in the body (Stevens, Hickman, Langdon, Chubb, Vickers, Stone, Baig, Goddard, Gibson, & Slack, 1987).
Future Directions
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-16(22)7-6-14(19-21)17(23)18-10-12-9-15(25-20-12)11-4-3-5-13(8-11)24-2/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEBFJHPJCVUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.